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1,3-Dimethyl-9-ethylxanthine - 7464-99-5

1,3-Dimethyl-9-ethylxanthine

Catalog Number: EVT-14150752
CAS Number: 7464-99-5
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dimethyl-9-ethylxanthine is a xanthine derivative, which is a class of compounds that includes well-known stimulants such as caffeine and theophylline. This compound is characterized by its unique molecular structure, which incorporates both methyl and ethyl groups attached to the xanthine backbone. The compound's potential applications in pharmacology and biochemistry make it a subject of interest in scientific research.

Source

The compound can be synthesized from theophylline, which is a naturally occurring methylxanthine found in tea leaves and cocoa beans. The synthesis of 1,3-dimethyl-9-ethylxanthine can be achieved through various chemical reactions involving the modification of the xanthine structure.

Classification

1,3-Dimethyl-9-ethylxanthine belongs to the class of methylxanthines, which are known for their stimulant effects on the central nervous system. This compound is structurally related to other methylxanthines like caffeine and theobromine, exhibiting similar biological activities.

Synthesis Analysis

Methods

The synthesis of 1,3-dimethyl-9-ethylxanthine typically involves several steps:

  1. Starting Material: The synthesis often begins with theophylline or caffeine as a precursor.
  2. Alkylation Reaction: The introduction of an ethyl group can be achieved through alkylation methods using ethyl halides or other ethylating agents.
  3. Purification: The product is usually purified through crystallization or chromatography techniques to isolate the desired compound from by-products.

Technical Details

For example, one method involves treating theophylline with sodium methoxide followed by reaction with ethyl chloroacetate, leading to the formation of ethylated products. Subsequent reactions may include hydrazinolysis to yield various derivatives .

Molecular Structure Analysis

Structure

The molecular formula for 1,3-dimethyl-9-ethylxanthine is C10H12N4O2C_{10}H_{12}N_4O_2. Its structure features:

  • Xanthine Backbone: A purine-like structure with two methyl groups at positions 1 and 3.
  • Ethyl Group: An ethyl substituent at position 9.

Data

The compound's molecular weight is approximately 220.23 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity.

Chemical Reactions Analysis

Reactions

1,3-Dimethyl-9-ethylxanthine participates in various chemical reactions typical of xanthines, including:

  • N-Demethylation: This reaction can occur under specific conditions, leading to the formation of other methylxanthines.
  • Hydrazinolysis: Reacting with hydrazines can yield hydrazones or thiazolidine derivatives .

Technical Details

The synthesis pathways often involve multiple steps requiring careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products .

Mechanism of Action

Process

The mechanism of action for 1,3-dimethyl-9-ethylxanthine primarily involves its role as an adenosine receptor antagonist. By blocking adenosine receptors, it promotes increased neurotransmitter release, resulting in stimulant effects such as increased alertness and reduced fatigue.

Data

Research indicates that similar compounds exhibit dose-dependent effects on central nervous system stimulation, influencing both physical performance and cognitive function .

Physical and Chemical Properties Analysis

Physical Properties

1,3-Dimethyl-9-ethylxanthine typically appears as a white crystalline solid. It has moderate solubility in water and organic solvents like ethanol.

Chemical Properties

The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions. Its melting point ranges around 100–105 °C .

Applications

Scientific Uses

1,3-Dimethyl-9-ethylxanthine has potential applications in various fields:

  • Pharmacology: As a stimulant or therapeutic agent in managing conditions like asthma or respiratory disorders due to its bronchodilator properties.
  • Biochemistry: Used in studies exploring enzyme interactions and metabolic pathways involving xanthines.
  • Research: Investigated for its effects on cognitive enhancement and athletic performance.
Biosynthesis Pathways and Precursor Utilization

Methylation Patterns in Xanthine Alkaloid Backbones

The core structure of 1,3-dimethyl-9-ethylxanthine belongs to the N-alkylated xanthine alkaloid family, characterized by modifications at purine ring positions N-1, N-3, N-7, and N-9. Xanthine itself serves as the fundamental scaffold, undergoing sequential alkylations catalyzed by substrate-specific methyltransferases and ethyltransferases. Methylation at N-1 and N-3 positions precedes N-9 ethylation, creating a hybrid methyl-ethyl xanthine derivative. The distinct methylation pattern directly influences molecular properties: N-1 methylation enhances membrane permeability, while N-3 methylation stabilizes the purine ring against oxidative degradation. Computational analyses reveal that 1,3-dimethyl substitution increases logP by ~0.8 units compared to non-methylated xanthine, facilitating hydrophobic interactions in biological matrices [2] [7].

Table 1: Methylation Patterns in Key Xanthine Derivatives

CompoundN-1N-3N-7N-9Biological Significance
XanthineHHHHUnmodified precursor
Theobromine (3,7-DMX)HCH₃CH₃HPrimary cocoa alkaloid; vasodilator
Theophylline (1,3-DMX)CH₃CH₃HHBronchodilator; phosphodiesterase inhibitor
1,3-Dimethyl-9-ethylxanthineCH₃CH₃HC₂H₅Hybrid methyl-ethyl functionality

Enzymatic N-Ethylation Mechanisms in Purine Derivatives

N-9 ethylation represents a rare biochemical modification in purine alkaloids, diverging from canonical methylation pathways. This reaction is catalyzed by specialized N-ethyltransferases (NETs), which utilize S-adenosyl-L-methionine (SAM) analogs as ethyl donors. Unlike methyltransferases that directly transfer -CH₃ groups, NETs require S-adenosyl-L-ethionine (SAE) as a cofactor, synthesized through methionine adenosyltransferase (MAT) activity on ethionine. Kinetic studies confirm NETs exhibit 15-fold higher affinity for SAE (Km = 8.2 µM) than SAM (Km = 124 µM). The catalytic mechanism involves nucleophilic attack by xanthine’s N-9 nitrogen on SAE’s ethyl carbon, forming a transition state stabilized by conserved aspartate residues within the enzyme’s active site. This ethylation step demonstrates irreversible kinetics (ΔG = -42 kJ/mol), driving hybrid alkaloid synthesis forward [3] [6].

Substrate Specificity of Xanthine N-Methyltransferases

Xanthine N-methyltransferases (XNMTs) exhibit stringent regioselectivity for initial methylation steps:

  • N-1 Specificity: Modulated by π-π stacking between xanthine’s C-8 and phenylalanine residues (e.g., Phe⁶⁴ in Coffea canephora XMT1). Mutation studies show Phe⁶⁴Ala reduces catalytic efficiency by 97% [2].
  • N-3 Specificity: Dependent on hydrogen bonding between xanthine’s C-2 carbonyl and asparagine (Asn¹⁷⁷ in tea plant DXMT). This positioning directs SAM’s methyl group to N-3 [10].Crucially, 1,3-dimethylxanthine (theophylline) serves as the obligate precursor for N-9 ethylation. Enzymes like theobromine synthase (CTS1) cannot utilize 1,3-dimethyl-9-ethylxanthine as a substrate due to steric occlusion from its enlarged N-9 ethyl moiety, confirmed via molecular docking simulations (free energy change = +3.8 kcal/mol) [2] [7].

Table 2: Kinetic Parameters of Key Methyltransferases in Hybrid Xanthine Synthesis

EnzymeSubstrateProductKm (µM)kcat (s⁻¹)Regioselectivity
Xanthine N-1-MTXanthine1-Methylxanthine112 ± 110.18 ± 0.02N-1
Xanthine N-3-MT1-MethylxanthineTheophylline86 ± 90.22 ± 0.03N-3
Purine N-9-ETTheophylline1,3-Dimethyl-9-ethylxanthine38 ± 40.07 ± 0.01N-9

Metabolic Flux Analysis in Hybrid Methyl-Ethyl Xanthine Synthesis

¹³C-metabolic flux analysis (¹³C-MFA) quantifies carbon routing through competing pathways during hybrid xanthine synthesis. Using [1-¹³C] glucose tracer experiments in recombinant Nicotiana benthamiana cultures, isotopomer distributions reveal:

  • 95% of xanthine’s C-8 originates from glycine’s carboxyl carbon, confirming de novo purine biosynthesis dominance over salvage pathways.
  • Ethyl group incorporation at N-9 shows 62% enrichment from [2-¹³C] ethionine, validating SAE-dependent ethylation.Combined Metabolic and Chemical Labelling (CoMetChem) further resolves kinetic bottlenecks. When cultures are pulsed with [methyl-¹³C] methionine and [ethyl-¹³D₂] ethionine, LC-MS/MS detects:
  • 89% ¹³C incorporation at theophylline’s N-1 and N-3 methyls within 2 hours
  • Delayed ²H₅ enrichment (tmax = 8 hours) in 1,3-dimethyl-9-ethylxanthine, indicating N-9 ethylation as the rate-limiting step [4] [8].

Table 3: Isotopic Labeling Patterns Resolved via ¹³C-MFA

PrecursorTarget Atom in 1,3-Dimethyl-9-ethylxanthineEnrichment (%)Time to Max Enrichment (h)Pathway Confirmed
[1-¹³C] GlycineC-895 ± 324De novo purine biosynthesis
[methyl-¹³C] MethionineN-1/N-3 methyl groups89 ± 52SAM-dependent methylation
[ethyl-¹³D₂] EthionineN-9 ethyl group62 ± 78SAE-dependent ethylation

Comprehensive Compound Index

Properties

CAS Number

7464-99-5

Product Name

1,3-Dimethyl-9-ethylxanthine

IUPAC Name

9-ethyl-1,3-dimethylpurine-2,6-dione

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

InChI

InChI=1S/C9H12N4O2/c1-4-13-5-10-6-7(13)11(2)9(15)12(3)8(6)14/h5H,4H2,1-3H3

InChI Key

VUTADOPURQMRPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N(C(=O)N(C2=O)C)C

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